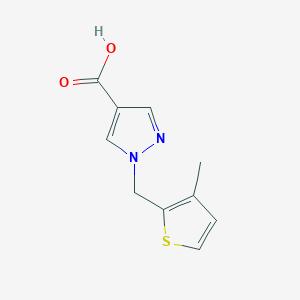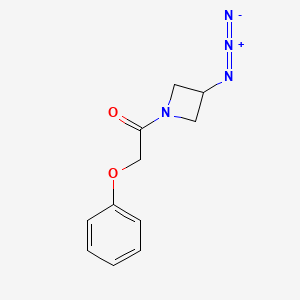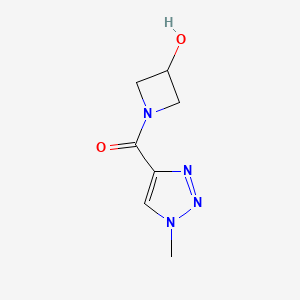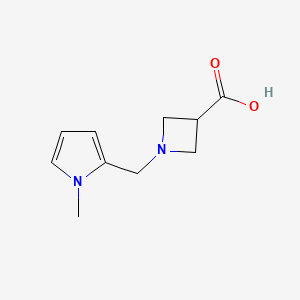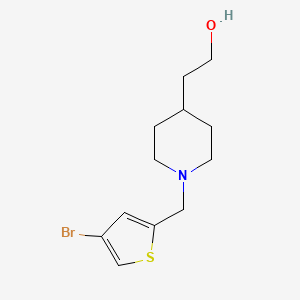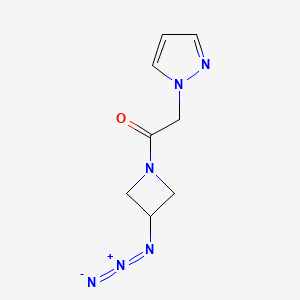
1-(3-azidoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one
Übersicht
Beschreibung
1-(3-azidoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one, also known as 1-azido-3-azetidin-2-yl-1-pyrazole, is an organic compound with a molecular formula of C6H8N4O. It has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe for imaging and sensing, and as an inhibitor of enzymes. This compound has been extensively studied due to its unique properties and potential applications in the field of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heteroaryl Ethanamines
A series of novel (S)-1-(heteroaryl)ethanamines, including derivatives with pyrazole, were synthesized from (S)-Boc-alanine. These compounds were obtained through cyclization of (S)-N-Boc-alanine-derived ynone with N,N-1,3-dinucleophiles, such as amidines and α-aminoazoles, followed by acidolytic removal of the Boc group. The structural elucidation of these compounds was performed using NMR techniques, highlighting their potential as intermediates in pharmaceutical synthesis (Svete et al., 2015).
Anti-inflammatory, Analgesic, and Anticonvulsant Activities
A study explored the synthesis of novel benzofuran derivatives, starting from naturally occurring visnagin, to evaluate their anti-inflammatory, analgesic, and anticonvulsant activities. This research demonstrates the chemical versatility of pyrazole derivatives and their potential in medicinal chemistry for developing new therapeutic agents (El-Sawy et al., 2014).
Structural and Hirshfeld Surface Analysis
The structural characterization and Hirshfeld surface analysis of a pyrazoline compound, related to the chemical class of 1-(3-azidoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one, were conducted. This study provides insights into the molecular interactions and crystal packing of such compounds, which is crucial for the development of materials with specific physical properties (Delgado et al., 2020).
Physicochemical Studies
Physicochemical properties of 1,2-bisazolylethanes, synthesized from azoles and halogenated ethanes, were reported. This research underlines the importance of structural modifications in altering the physicochemical characteristics of molecules, which could be pivotal in designing compounds with desired physical and chemical properties (Torres et al., 1988).
Antimicrobial and Insecticidal Evaluation
Several studies have synthesized and evaluated the antimicrobial and insecticidal activities of pyrazole-based compounds, highlighting their significance in developing new pesticides and antimicrobial agents. These compounds exhibit a range of biological activities, demonstrating the potential of 1-(3-azidoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one derivatives in contributing to the fields of agriculture and infectious disease treatment (Halim et al., 2020).
Eigenschaften
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-pyrazol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O/c9-12-11-7-4-13(5-7)8(15)6-14-3-1-2-10-14/h1-3,7H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWOTNMHXRLPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC=N2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-azidoazetidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




